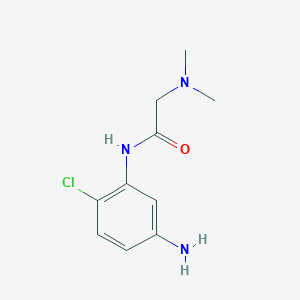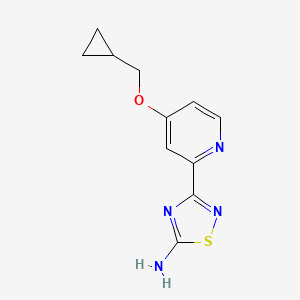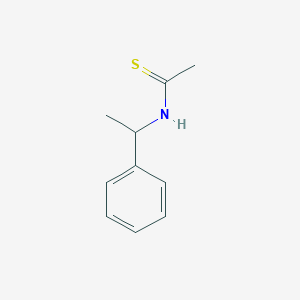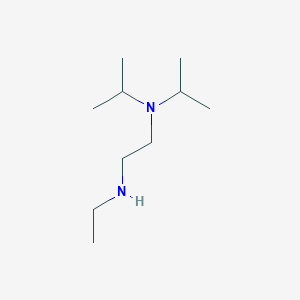
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a dimethylamino group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-chlorobenzene and 2-(dimethylamino)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-chlorobenzene is reacted with 2-(dimethylamino)acetyl chloride in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxy or alkoxy derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The amino and dimethylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The chloro-substituted phenyl ring may enhance the compound’s lipophilicity, aiding in its cellular uptake.
類似化合物との比較
Similar Compounds
N-(2-chlorophenyl)-2-(dimethylamino)acetamide: Lacks the amino group.
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide: Has a methyl group instead of a chloro group.
N-(5-amino-2-chlorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both an amino group and a chloro-substituted phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H14ClN3O/c1-14(2)6-10(15)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,15) |
InChIキー |
USDXZAIJUPCSSP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)NC1=C(C=CC(=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)

![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)



![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)


![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)
